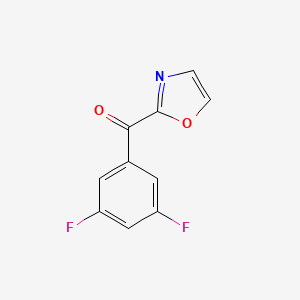

2-(3,5-Difluorobenzoyl)oxazole

Descripción

Significance of Oxazole (B20620) Scaffolds in Modern Chemical Research

The oxazole nucleus, a five-membered heterocyclic ring containing one oxygen and one nitrogen atom, is a fundamental building block in the development of new chemical entities. tandfonline.comtandfonline.comnih.gov Its unique structural and electronic properties make it a valuable scaffold in a wide array of chemical research areas. numberanalytics.com

The oxazole ring is a versatile motif found in numerous biologically active compounds and is a key component in the development of pharmaceuticals. tandfonline.comnih.govontosight.airsc.org The nitrogen and oxygen atoms within the five-membered aromatic ring can engage in various non-covalent interactions, which is a key factor in their broad applicability. tandfonline.comtandfonline.com Oxazole derivatives are investigated for their potential in medicinal chemistry, with many compounds being developed for various therapeutic areas. tandfonline.comnih.govresearchgate.net Beyond pharmaceuticals, oxazole-based compounds have applications in materials science, including the development of polymers and dyes, and in agrochemicals as pesticides and herbicides. numberanalytics.comontosight.aiontosight.ainumberanalytics.com

The diverse reactivity of the oxazole ring allows for various chemical transformations, including electrophilic and nucleophilic substitution reactions, as well as cycloaddition reactions. numberanalytics.comnumberanalytics.com This reactivity provides a platform for the synthesis of complex molecules with tailored properties. numberanalytics.com

The introduction of fluorine atoms into organic molecules has a profound impact on their properties, a subject of extensive academic and industrial research. wiley.com The carbon-fluorine bond is the strongest in organic chemistry, contributing to the high thermal and chemical stability of organofluorine compounds. alfa-chemistry.comepa.gov

Fluorine's high electronegativity and the unique properties it imparts make it a crucial element in the design of advanced materials and pharmaceuticals. numberanalytics.com The substitution of hydrogen with fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. numberanalytics.comwikipedia.org It is estimated that approximately 20% of all commercialized pharmaceuticals contain fluorine. wikipedia.org In materials science, fluorinated compounds are used in a variety of applications, from fluoropolymers to liquid crystal displays. alfa-chemistry.com

Contextualizing the 2-(3,5-Difluorobenzoyl)oxazole Structure

The specific structure of this compound is a result of the deliberate combination of the oxazole core and a difluorinated benzoyl group. This strategic assembly gives rise to a molecule with distinct chemical characteristics.

The core of the molecule is the oxazole ring, a five-membered heterocycle with one oxygen and one nitrogen atom. tandfonline.com This ring system is planar and aromatic. numberanalytics.com Attached to the C2 position of the oxazole ring is a benzoyl group. The benzoyl fragment consists of a phenyl ring attached to a carbonyl group. This linkage creates a ketone functionality, where the carbonyl carbon is bonded to both the oxazole and phenyl rings.

In this compound, two fluorine atoms are substituted on the benzoyl ring at the 3 and 5 positions. This meta-substitution pattern is significant. The high electronegativity of fluorine atoms can influence the electron distribution within the phenyl ring and the adjacent carbonyl group. mdpi.com This strategic placement can impact the molecule's reactivity and intermolecular interactions. Research on other fluorinated benzoyl compounds has shown that fluorine substitution can enhance properties such as lipophilicity and inhibitory activity in biological systems. mdpi.comproquest.com

Structure

2D Structure

Propiedades

IUPAC Name |

(3,5-difluorophenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2NO2/c11-7-3-6(4-8(12)5-7)9(14)10-13-1-2-15-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHAJIVGLVWBQGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)C(=O)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642108 | |

| Record name | (3,5-Difluorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-50-4 | |

| Record name | (3,5-Difluorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 2 3,5 Difluorobenzoyl Oxazole

Reactions of the Oxazole (B20620) Ring System

The oxazole ring is an aromatic heterocycle containing an oxygen and a nitrogen atom. Its reactivity is characterized by a susceptibility to both electrophilic and nucleophilic attacks, as well as participation in cycloaddition reactions. The presence of the electron-withdrawing 3,5-difluorobenzoyl group at the C2 position significantly influences the regioselectivity and rate of these reactions.

Electrophilic Substitution Reactions on Oxazole

Generally, electrophilic substitution on the oxazole ring is challenging due to its electron-deficient nature. pharmaguideline.com However, the presence of electron-donating groups can facilitate such reactions, which typically occur at the C5 position. wikipedia.orgnumberanalytics.com For 2-(3,5-Difluorobenzoyl)oxazole, the strongly deactivating benzoyl group further diminishes the ring's nucleophilicity, making electrophilic substitution even more difficult. Reactions like nitration or halogenation would require harsh conditions and are expected to proceed slowly, if at all. The primary site of attack, should a reaction occur, is predicted to be the C5 position, which is the most electron-rich carbon in the oxazole ring. pharmaguideline.comkomorowski.edu.pl

| Reaction Type | Reagents | Expected Outcome |

| Nitration | HNO₃/H₂SO₄ | 2-(3,5-Difluorobenzoyl)-5-nitrooxazole (low yield) |

| Halogenation | Br₂/FeBr₃ | 5-Bromo-2-(3,5-difluorobenzoyl)oxazole (low yield) |

| Friedel-Crafts | R-Cl/AlCl₃ | No significant reaction expected |

Nucleophilic Substitution Reactions on Oxazole

The C2 position of the oxazole ring is the most electron-deficient and, therefore, the primary site for nucleophilic attack. pharmaguideline.comwikipedia.org In this compound, a good leaving group at the C2 position would be readily displaced by a nucleophile. However, since the benzoyl group is attached via a carbon-carbon bond, direct nucleophilic aromatic substitution at this position is not feasible. Instead, nucleophilic attack is more likely to occur at the carbonyl carbon of the benzoyl group. In cases where a halogen is present at the C2 position of an oxazole ring, it can be easily replaced by a nucleophile. pharmaguideline.com Nucleophilic attack on the oxazole ring can sometimes lead to ring cleavage, forming imidazoles in the presence of ammonia (B1221849) or formamide. pharmaguideline.com

Oxidation Reactions, Including N-Oxide Formation

The oxazole ring is generally susceptible to oxidation, which can lead to ring opening. pharmaguideline.com Common oxidizing agents like potassium permanganate (B83412) and chromic acid can cleave the ring. pharmaguideline.com However, hydrogen peroxide is generally unreactive towards oxazole. pharmaguideline.com The formation of N-oxides is a known reaction for substituted oxazoles. pharmaguideline.comnih.gov This typically involves the reaction of the heterocycle with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA). For this compound, N-oxide formation would occur at the nitrogen atom of the oxazole ring. arkat-usa.orgrsc.org

| Reaction | Reagent | Product |

| N-Oxidation | m-CPBA | This compound N-oxide |

Reduction Reactions of the Oxazole Moiety

Reduction of the oxazole ring can lead to either ring-opened products or the formation of oxazolines or oxazolidines, depending on the reducing agent and reaction conditions. pharmaguideline.comtandfonline.com Catalytic hydrogenation, for instance, can reduce the double bonds in the oxazole ring. Other reducing agents may cause cleavage of the ring. pharmaguideline.com For this compound, reduction of the oxazole moiety would compete with the reduction of the ketone in the benzoyl group.

| Reducing Agent | Potential Product(s) |

| H₂/Pd | 2-(3,5-Difluorobenzoyl)oxazoline |

| NaBH₄ | (3,5-Difluorophenyl)(oxazol-2-yl)methanol |

| LiAlH₄ | (3,5-Difluorophenyl)(oxazol-2-yl)methanol and/or ring-opened products |

Cycloaddition Reactions of Oxazole Derivatives

Oxazoles can act as dienes in Diels-Alder reactions, particularly when substituted with electron-donating groups. pharmaguideline.comwikipedia.org They react with various dienophiles, such as alkenes and alkynes, to form pyridines or furans after the initial cycloadduct undergoes further transformation. researchgate.net The electron-withdrawing nature of the 2-benzoyl group in this compound makes the oxazole ring more electron-deficient, favoring inverse-electron-demand Diels-Alder reactions. clockss.org In these reactions, the oxazole acts as an electron-deficient diene and reacts with electron-rich dienophiles. acs.org

| Reaction Type | Dienophile | Intermediate Adduct | Final Product |

| [4+2] Cycloaddition | Electron-rich alkene | Bicyclic adduct | Substituted pyridine |

| [4+2] Cycloaddition | Alkyne | Bicyclic adduct | Substituted furan (B31954) |

Reactivity of the Difluorobenzoyl Moiety

The 3,5-difluorobenzoyl group attached to the oxazole ring also exhibits its own characteristic reactivity. The fluorine atoms are strong electron-withdrawing groups, which deactivate the benzene (B151609) ring towards electrophilic aromatic substitution. masterorganicchemistry.com Any substitution would be directed to the positions meta to the fluorine atoms (and ortho, para to the acyl group), but the deactivating effect is generally overriding.

The most significant site of reactivity on this moiety is the carbonyl group. It is susceptible to nucleophilic attack, a classic reaction of ketones. libretexts.orgyoutube.com This can lead to the formation of alcohols upon reduction or the addition of organometallic reagents. The acyl chloride precursor, 3,5-difluorobenzoyl chloride, is a reactive intermediate used in its synthesis and reacts with water. fishersci.atchemicalbook.com

| Reaction Type | Reagent | Product |

| Nucleophilic Addition (Reduction) | NaBH₄ | (3,5-Difluorophenyl)(oxazol-2-yl)methanol |

| Nucleophilic Addition (Grignard) | RMgBr | (3,5-Difluorophenyl)(oxazol-2-yl)(R)methanol |

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Minimal reaction expected due to deactivation |

Nucleophilic Aromatic Substitution on the Fluorinated Phenyl Ring

The 3,5-difluorophenyl ring of the molecule is electronically deficient, a state enhanced by the strong electron-withdrawing effect of the adjacent carbonyl group. This electronic characteristic makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions, a potent nucleophile attacks an electron-poor aromatic ring, leading to the displacement of a leaving group, which in this case is a fluoride (B91410) ion. Fluorine is an excellent leaving group in this context, and its displacement is a common strategy for forming new carbon-heteroatom or carbon-carbon bonds.

The classical SNAr mechanism is a two-step addition-elimination process. A nucleophile adds to the aromatic ring at a position bearing a fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the ring and resulting in the substituted product. Due to the meta-positioning of the fluorine atoms relative to the benzoyl group, they are electronically equivalent, meaning substitution can occur at either the C3 or C5 position.

A wide array of nucleophiles can be employed in this transformation. ambeed.com The reaction is particularly effective for creating C-N, C-O, and C-S bonds, which are crucial linkages in many pharmaceutical and materials science applications. Modern methodologies, including the use of organic photoredox catalysis, have expanded the scope of SNAr to include even less activated fluoroarenes under mild conditions. ambeed.com

Table 1: Potential Nucleophilic Aromatic Substitution Reactions This table illustrates the expected products from the reaction of this compound with various classes of nucleophiles.

| Nucleophile Class | Example Nucleophile | Reagent/Conditions | Expected Product Functional Group |

| Amines | Piperidine | K₂CO₃, DMF, Heat | 3-Piperidinyl-5-fluorobenzoyl-oxazole |

| Azoles | Imidazole | NaH, DMF | 3-(Imidazol-1-yl)-5-fluorobenzoyl-oxazole |

| Alkoxides | Sodium Methoxide | Methanol, Heat | 3-Methoxy-5-fluorobenzoyl-oxazole |

| Thiolates | Sodium Thiophenoxide | DMF | 3-(Phenylthio)-5-fluorobenzoyl-oxazole |

Reactions of the Carbonyl Group

The ketone functionality in this compound is a versatile handle for chemical modification. The carbonyl carbon is electrophilic and readily undergoes attack by a wide range of nucleophilic reagents. These reactions allow for the transformation of the carbonyl into other important functional groups, such as alcohols, amines, or alkenes.

Key Carbonyl Transformations Include:

Reduction: The carbonyl group can be reduced to a secondary alcohol using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation introduces a chiral center and a hydroxyl group capable of further functionalization.

Oximation: Reaction with hydroxylamine (B1172632) (NH₂OH·HCl) converts the ketone into an oxime. Oximes are important intermediates in their own right, for example, in the synthesis of certain benzisoxazole-containing drugs.

Reductive Amination: The ketone can react with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new C-N bond, yielding a secondary amine derivative. This is a powerful method for introducing nitrogen-containing substituents.

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) can convert the carbonyl group into a carbon-carbon double bond, providing access to various alkene derivatives.

Grignard and Organolithium Addition: Organometallic reagents, such as Grignard reagents (R-MgBr) or organolithiums (R-Li), can add to the carbonyl carbon to form a tertiary alcohol after an aqueous workup. This is a fundamental C-C bond-forming reaction.

Table 2: Summary of Potential Carbonyl Group Reactions This table summarizes common transformations targeting the carbonyl group of the title compound.

| Reaction Type | Reagent(s) | Resulting Functional Group |

| Reduction | NaBH₄, Methanol | Secondary Alcohol |

| Oximation | NH₂OH·HCl, Base | Oxime |

| Grignard Addition | CH₃MgBr, then H₃O⁺ | Tertiary Alcohol |

| Wittig Reaction | Ph₃P=CH₂, THF | Alkene (1,1-disubstituted) |

| Reductive Amination | Benzylamine, NaBH(OAc)₃ | Secondary Amine |

Intermolecular and Intramolecular Reactivity Studies

The dual reactivity of this compound at both the phenyl ring and the carbonyl group makes it a highly versatile building block for constructing more elaborate molecules through both intermolecular and intramolecular pathways.

Fragment Coupling Strategies in Complex Molecule Synthesis

In modern drug discovery and materials science, the assembly of complex molecules from smaller, pre-functionalized units—a concept known as fragment-based synthesis—is a highly efficient strategy. This compound is itself a product of fragment coupling and serves as an excellent platform for subsequent coupling reactions.

The most direct application of this molecule in fragment coupling involves leveraging the reactivity of the fluorinated phenyl ring. The SNAr reaction (detailed in 3.2.1) is a prime example of a fragment coupling strategy. In this context, the entire this compound moiety acts as a stable, electrophilic fragment that can be reliably coupled with a diverse range of nucleophilic fragments. This allows for the late-stage introduction of various functional groups and molecular scaffolds, rapidly generating libraries of complex analogues for screening. For instance, coupling with a fragment containing a primary or secondary amine via SNAr forges a robust biaryl amine linkage, a common motif in pharmacologically active compounds.

Furthermore, the carbonyl group provides an orthogonal site for coupling. A synthetic sequence could involve a Grignard addition to the carbonyl group to attach one fragment, followed by an SNAr reaction on the phenyl ring to attach a second, different fragment. This stepwise, site-selective approach enables the controlled and convergent synthesis of highly substituted, three-dimensional structures that would be difficult to access through linear synthetic routes.

Theoretical and Computational Chemistry Studies on 2 3,5 Difluorobenzoyl Oxazole

Quantum Chemical Calculations and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of 2-(3,5-Difluorobenzoyl)oxazole. These calculations provide a basis for interpreting experimental data and predicting molecular properties.

Density Functional Theory (DFT) Studies on Molecular Structure

Density Functional Theory (DFT) has become a vital tool for investigating the molecular structure of oxazole (B20620) derivatives. youtube.com By focusing on the electron density rather than the complex wave function of a many-body system, DFT offers a computationally efficient yet accurate method for predicting molecular geometries and electronic properties. youtube.com For compounds related to this compound, DFT calculations, often using basis sets like 6-31G* at the B3LYP theory level, are employed to optimize the molecular geometry to its lowest energy state. ajchem-a.com This process provides detailed information on bond lengths, bond angles, and dihedral angles.

Studies on similar heterocyclic compounds have demonstrated that DFT can accurately predict geometries that show excellent agreement with experimental values obtained from techniques like X-ray crystallography. researchgate.net Furthermore, DFT is used to calculate various molecular properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and stability. researchgate.netresearchgate.net A smaller energy gap generally implies higher reactivity.

Molecular electrostatic potential (MESP) maps, also derived from DFT calculations, are used to visualize the charge distribution and identify the electrophilic and nucleophilic sites within the molecule. researchgate.net These maps are instrumental in predicting how the molecule will interact with other molecules, such as biological receptors. researchgate.net

Conformational Analysis and Energy Landscapes

The flexibility of the bond linking the difluorobenzoyl group to the oxazole ring allows for different spatial orientations, or conformations, of the molecule. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. nih.gov This is crucial as the biological activity of a molecule is often dependent on its specific three-dimensional shape.

For molecules with rotational freedom, such as the related difluorobenzaldehydes, both syn and anti conformers can exist. nih.gov The energy differences between these conformers can be estimated using high-level theoretical methods. nih.gov Despite potential steric hindrance, even less favorable conformations might be present and biologically relevant. nih.gov

The analysis of conformational ensembles and their corresponding energy landscapes provides a comprehensive picture of the molecule's flexibility. nih.gov By understanding the basins on the potential energy surface, which correspond to stable conformations, and the transition states that connect them, researchers can gain insights into the dynamic behavior of this compound. nih.gov

Molecular Dynamics (MD) Simulations for Ligand-Receptor Interactions (as a research probe)

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of this compound as a research probe, MD simulations are invaluable for understanding its interactions with biological targets, such as proteins or nucleic acids.

By placing the molecule in a simulated physiological environment (typically a box of water molecules and ions), MD simulations can track its trajectory and binding modes with a receptor. nih.govnih.gov These simulations provide detailed information on the stability of the ligand-receptor complex, identifying key intermolecular interactions like hydrogen bonds and hydrophobic contacts that contribute to binding affinity. nih.gov The stability of these interactions over the simulation time can be a strong indicator of the ligand's potential efficacy. nih.gov

For instance, in studies of similar heterocyclic compounds, MD simulations have been used to confirm the stability of docking poses and to calculate the binding free energy, which is a more rigorous predictor of binding affinity than docking scores alone. nih.gov

Computational Approaches to Reaction Mechanisms and Pathways

Computational chemistry provides essential tools for elucidating the mechanisms of chemical reactions, including those used to synthesize this compound. By modeling the reaction at a quantum mechanical level, researchers can map out the entire reaction pathway, from reactants to products, through various intermediates and transition states. rsc.org

Transition State Analysis in Synthetic Reactions

A key aspect of studying reaction mechanisms is the identification and characterization of transition states. A transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. Computational methods, particularly DFT, are used to locate the geometry of the transition state and calculate its energy. nih.gov

Understanding the structure of the transition state can provide insights into how to optimize reaction conditions, such as temperature, pressure, or the choice of catalyst, to improve the yield and selectivity of the synthesis. researchgate.net For example, in cycloaddition reactions, which are common in the synthesis of heterocyclic compounds, computational analysis can predict the regioselectivity and stereoselectivity of the reaction. researchgate.net Theoretical studies on the synthesis of oxazoles have explored various pathways, including those involving rhodium-carbene intermediates and tin(IV) chloride-mediated reactions. researchgate.net By analyzing the transition states in these reactions, chemists can better understand the factors that control the formation of the desired oxazole product.

In Silico Screening and Virtual Ligand Design

The structural framework of this compound makes it an attractive starting point for the design of new therapeutic agents. In silico screening and virtual ligand design are computational techniques that allow for the rapid evaluation of large libraries of virtual compounds based on this scaffold. nih.gov

These methods often begin with the development of a Quantitative Structure-Activity Relationship (QSAR) model. ajchem-a.com A QSAR model is a mathematical equation that correlates the chemical structure of a series of compounds with their biological activity. ajchem-a.com Once a predictive QSAR model is established, it can be used to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and experimental testing. nih.gov

Molecular docking is another key in silico technique used in virtual ligand design. mdpi.com This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com By docking a library of virtual derivatives of this compound into the active site of a target protein, researchers can identify which modifications to the scaffold are most likely to improve binding affinity. nih.govresearchgate.net This structure-based drug design approach helps to focus synthetic efforts on the most promising candidates, saving time and resources. nih.govmdpi.com

Spectroscopic Characterization Methodologies for 2 3,5 Difluorobenzoyl Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Analysis

Proton NMR spectroscopy of 2-(3,5-Difluorobenzoyl)oxazole reveals distinct signals corresponding to the protons in the oxazole (B20620) and difluorobenzoyl moieties. The aromatic protons on the difluorophenyl ring typically appear as a multiplet in the downfield region of the spectrum due to the electron-withdrawing nature of the attached carbonyl and fluoro groups. The protons on the oxazole ring also exhibit characteristic chemical shifts.

| Proton | Chemical Shift (ppm) | Multiplicity |

| Oxazole-H | 7.30 - 7.80 | m |

| Aromatic-H | 7.80 - 8.30 | m |

Table 1: Representative ¹H NMR data for the aromatic protons of this compound. The exact chemical shifts and multiplicities can vary depending on the solvent and instrument frequency.

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of this compound shows distinct resonances for each carbon atom. The carbonyl carbon is typically observed at a significant downfield shift. The carbon atoms attached to fluorine exhibit splitting due to carbon-fluorine coupling (J-coupling).

| Carbon | Chemical Shift (ppm) |

| C=O | ~160 - 170 |

| Aromatic C-F | ~160 (d, ¹JCF) |

| Aromatic C | ~110 - 140 |

| Oxazole C | ~120 - 160 |

Table 2: Typical ¹³C NMR chemical shift ranges for this compound. The 'd' indicates a doublet due to coupling with fluorine.

Fluorine (¹⁹F) NMR Spectroscopy for Fluorine Environment Analysis

Fluorine-19 NMR is a highly sensitive technique for directly observing the fluorine atoms in a molecule. For this compound, the two fluorine atoms on the phenyl ring are chemically equivalent and thus are expected to give a single signal. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. beilstein-journals.org

| Fluorine | Chemical Shift (ppm) | Multiplicity |

| Aromatic-F | -105 to -115 | s |

Table 3: Expected ¹⁹F NMR data for this compound. The 's' denotes a singlet.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of key structural features. A strong absorption band is expected in the region of 1650-1700 cm⁻¹ corresponding to the stretching vibration of the carbonyl (C=O) group. The C-F bond stretching vibrations typically appear in the range of 1100-1300 cm⁻¹. The aromatic C-H and C=C stretching vibrations, as well as the characteristic vibrations of the oxazole ring, also contribute to the unique IR fingerprint of the molecule.

| Functional Group | Absorption Range (cm⁻¹) |

| C=O (Ketone) | 1650 - 1700 |

| C-F (Aryl Fluoride) | 1100 - 1300 |

| Aromatic C=C | 1400 - 1600 |

| Oxazole Ring | Various |

Table 4: Key IR absorption bands for the functional groups in this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular formula, C₁₀H₅F₂NO₂. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The fragmentation pattern often involves the cleavage of the bond between the carbonyl group and the oxazole ring, as well as the loss of small molecules like CO. clockss.org

| Ion | Description |

| [M]⁺ | Molecular Ion |

| [M - CO]⁺ | Loss of carbon monoxide |

| [C₇H₃F₂O]⁺ | 3,5-Difluorobenzoyl cation |

| [C₃H₂NO]⁺ | Oxazolyl cation |

Table 5: Plausible fragmentation ions observed in the mass spectrum of this compound.

X-ray Diffraction Analysis for Solid-State Structure Determination

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) |

| Space Group | The symmetry of the unit cell |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) |

| Bond Lengths | The distances between bonded atoms |

| Bond Angles | The angles between adjacent bonds |

| Dihedral Angles | The angles between planes defined by atoms |

Table 6: Parameters obtained from a single-crystal X-ray diffraction analysis.

Structure Activity Relationship Sar Studies and Analogues Development

Influence of the Difluorobenzoyl Moiety on Molecular Interactions

The position and number of fluorine atoms on the benzoyl ring have a profound impact on the binding affinity of these compounds. The presence of fluorine atoms can alter the electronic properties of the benzoyl ring, influence its conformation, and participate in hydrogen bonding or other non-covalent interactions with the target protein. nih.gov Research has shown that the 3,5-difluoro substitution pattern is often optimal for activity, suggesting that the fluorine atoms in these positions are crucial for establishing favorable interactions within the binding pocket. This specific arrangement can enhance the molecule's binding affinity by creating strong and specific contacts with the receptor. nih.gov

The substitution pattern of oxazole (B20620) derivatives is a key factor in determining their biological activities, which include antimicrobial, anticancer, and anti-inflammatory effects. nih.gov

The substitution pattern on the benzoyl group, beyond the fluorine atoms, also significantly influences the molecular interactions of 2-(benzoyl)oxazole derivatives. nih.gov Modifications to the benzoyl ring can affect the molecule's steric and electronic properties, which in turn can alter its binding affinity and selectivity. For instance, the introduction of different substituents on the benzoyl ring can lead to changes in the molecule's ability to form hydrogen bonds, engage in hydrophobic interactions, or fit within the binding site of the target protein. benthamscience.comnih.gov

A study on benzoyl and/or benzyl (B1604629) substituted 1,2,3-triazoles highlighted the importance of the substitution pattern on the aromatic ring for pharmacological activity. nih.gov The flexibility of substituents was also noted as a factor that can influence the conformation and binding of the molecule. nih.gov

Modifications of the Oxazole Ring and Their Structural Implications

The oxazole ring serves as a central scaffold in this class of compounds, and its modification can have significant structural and functional consequences. ontosight.airesearchgate.net The oxazole moiety is an important heterocyclic nucleus with a wide spectrum of biological activities. nih.govresearchgate.net

The introduction of substituents on the oxazole ring can modulate its electronic and steric properties, thereby influencing its interaction with biological targets. ontosight.airesearchgate.net The oxazole ring's atoms can participate in various non-covalent interactions, and substituents can enhance or alter these interactions. researchgate.net For example, adding electron-donating or electron-withdrawing groups to the oxazole ring can change its reactivity and its ability to form hydrogen bonds. researchgate.net

Oxazoles are five-membered heterocyclic rings containing an oxygen and a nitrogen atom, and their derivatives have been explored for a variety of therapeutic applications. ontosight.ai The presence of different functional groups can significantly influence the biological activity of these compounds. ontosight.ai

The oxazole ring is often compared to other heterocyclic scaffolds to understand its unique contribution to the biological activity of the parent molecule. ontosight.ai Heterocyclic compounds are a vital class in medicinal chemistry, and the oxazole moiety has gained popularity due to its relevance in this field. tandfonline.com

The oxazole ring is structurally similar to other heterocycles like furan (B31954) and pyridine. tandfonline.com However, the presence of both oxygen and nitrogen atoms gives it distinct electronic properties. semanticscholar.org The oxazole ring can act as a bioisostere for other groups, meaning it can be used to replace other functionalities in a drug molecule without losing biological activity. nih.gov This property makes it a valuable scaffold in drug design.

In some cases, replacing the oxazole ring with other heterocycles, such as isoxazole (B147169) or triazole, can lead to changes in activity. nih.govnih.govmdpi.com For example, a study on betulin (B1666924) derivatives found that a triazole derivative was more active than the corresponding isoxazole derivative. mdpi.com This highlights the importance of the specific heterocyclic scaffold in determining the biological profile of a compound.

Design and Synthesis of Conformationally Constrained Analogues

To better understand the bioactive conformation of 2-(3,5-Difluorobenzoyl)oxazole, researchers have designed and synthesized conformationally constrained analogues. nih.govbenthamscience.com By locking the molecule into a specific three-dimensional arrangement, it is possible to determine which conformation is responsible for its biological activity. This approach can lead to the development of more potent and selective compounds.

The design of small molecules that mimic the structure of protein domains has emerged as a promising strategy in drug discovery. rsc.org Conformationally constrained scaffolds can be used to probe the binding requirements of a target and to develop mimetics of protein secondary structures. rsc.org

Applications in Advanced Chemical Synthesis and Materials Science Research

Utilization as a Chemical Building Block

As a chemical building block, 2-(3,5-Difluorobenzoyl)oxazole offers a versatile scaffold for the construction of more intricate molecular architectures. The presence of the oxazole (B20620) ring and the difluorobenzoyl moiety provides multiple reactive sites for further chemical transformations. Chemical suppliers categorize this compound under fluorinated building blocks, aryls, and ketones, highlighting its utility in a range of synthetic applications. bldpharm.com

Synthesis of Complex Molecules

The oxazole nucleus is a prominent feature in a vast number of biologically active compounds and natural products. ontosight.ai Its structural and chemical diversity allows for various types of interactions with biological receptors and enzymes, making it a key scaffold in medicinal chemistry. researchgate.net While specific examples of the direct use of this compound in the synthesis of complex bioactive molecules are not extensively documented in publicly available literature, the general importance of the oxazole moiety suggests its potential in this area. researchgate.net

The synthesis of oxazole-containing molecules often involves methods like the Robinson-Gabriel synthesis, which involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone. derpharmachemica.com The van Leusen oxazole synthesis is another common route, proceeding through a [3+2] cycloaddition of an aldehyde with TosMIC (tosylmethyl isocyanide).

The presence of the difluorobenzoyl group in this compound introduces specific electronic properties that can influence the reactivity of the molecule and the biological activity of its derivatives. Fluorine atoms are known to enhance properties such as metabolic stability and binding affinity, making fluorinated compounds highly sought after in drug discovery. ontosight.ai Therefore, this compound serves as a promising starting material for the synthesis of novel therapeutic agents with potentially enhanced efficacy. researchgate.net

Precursors for Polyfunctional Compounds

The structure of this compound inherently contains multiple functional groups—a ketone, an oxazole ring, and a difluorinated aromatic ring—making it an ideal precursor for polyfunctional compounds. The oxazole ring itself can undergo various reactions. For instance, electrophilic substitution typically occurs at the C5 position. semanticscholar.org The reactivity of the ring can be further tuned by the presence of electron-donating or electron-withdrawing groups. semanticscholar.org

The ketone group can be a site for nucleophilic attack, allowing for the introduction of a wide range of substituents and the extension of the molecular framework. The difluorophenyl ring can also participate in various substitution reactions, further increasing the potential for creating diverse and complex molecules from this single precursor.

Development in Materials Science Research

In the field of materials science, the unique photophysical and electronic properties of oxazole derivatives have garnered significant interest. These compounds are explored for their potential in creating advanced materials with tailored optical and electronic characteristics.

Incorporation into Polymers and Coatings

While specific research detailing the incorporation of this compound into polymers and coatings is limited, the general class of fluorinated aromatic compounds is known for its utility in creating high-performance polymers. The introduction of fluorine can impart desirable properties such as thermal stability, chemical resistance, and specific optical properties.

The bifunctional nature of this compound, with its reactive sites, suggests its potential as a monomer or a cross-linking agent in polymerization reactions. The resulting polymers could exhibit enhanced properties due to the presence of both the fluorinated and the heterocyclic moieties.

Exploration of Fluorescent Properties of Oxazole Derivatives

Oxazole derivatives are well-known for their fluorescent properties and are used in a variety of applications, including as fluorescent probes, laser dyes, and scintillators. researchgate.net The 2,5-diaryloxazole unit, in particular, is an attractive building block for constructing dyes with strong absorption and luminescence in the UV-visible spectrum, a large Stokes shift, and high quantum yields. researchgate.net

The fluorescence of oxazole derivatives can be significantly influenced by the nature of the substituents on the oxazole and phenyl rings. The introduction of electron-donating or electron-withdrawing groups can tune the emission wavelength and quantum yield. The difluoro substitution in this compound is expected to influence its photophysical properties. Studies on related compounds have shown that fluorination can lead to interesting photobehavior.

For instance, research on highly substituted oxazole derivatives has demonstrated their use as organelle-targeting fluorophores in cell imaging. ontosight.ai The fluorescence of these compounds can be sensitive to environmental factors such as pH, which is a valuable property for biological probes. ontosight.ai The solvatochromic effect, where the emission spectrum shifts with the polarity of the solvent, is also a common feature of oxazole dyes. ontosight.ai

The table below summarizes the key structural features of this compound and their potential implications for its applications.

| Structural Feature | Potential Implication in Synthesis and Materials Science |

| Oxazole Ring | Core scaffold for bioactive molecules and fluorescent dyes. ontosight.airesearchgate.net |

| 3,5-Difluorobenzoyl Group | Enhances metabolic stability and binding affinity in derivatives; influences photophysical properties. |

| Ketone Functional Group | Site for nucleophilic attack and further molecular elaboration. |

| Aromatic System | Contributes to thermal stability and allows for π-stacking interactions in materials. |

Mechanism of Action Studies in Biological Systems As a Research Probe

Investigation of Enzyme and Receptor Interactions as Probes

The structural features of 2-(3,5-Difluorobenzoyl)oxazole make it an effective tool for studying enzyme and receptor interactions. The α-keto oxazole (B20620) moiety is a key pharmacophore that interacts with the active site of FAAH. nih.govnih.gov

Studies on α-keto oxazole inhibitors of FAAH have provided detailed insights into their molecular interactions. These compounds act as reversible competitive inhibitors, likely through the formation of a hemiketal with a serine residue in the enzyme's active site. nih.gov The potency of these inhibitors is significantly influenced by the substituents on the benzoyl ring.

A systematic structure-activity relationship (SAR) study of α-keto oxazole inhibitors targeting the C2 acyl side chain has revealed that substitutions on the terminal phenyl group can dramatically alter inhibitory activity. While the specific 3,5-difluoro substitution of this compound is not explicitly detailed in the provided search results, the general findings from these SAR studies are highly relevant. For instance, the presence of electron-withdrawing groups on the phenyl ring has been shown to influence inhibitor potency.

| Analog | Substitution on Phenyl Ring | Inhibitory Potency (Ki) |

|---|---|---|

| 5c | 1-Naphthyl | 2.6 nM |

| 5hh | 3-Cl-Ph | 900 pM |

| 11j | Ethylbiphenyl | 750 pM |

This table presents data on the inhibitory potency of various α-keto oxazole analogs against FAAH, highlighting the impact of different substituents on the aryl side chain. nih.gov

The difluoro substitution pattern on the benzoyl ring of this compound would be expected to influence the electronic properties of the carbonyl group, which is critical for the interaction with the active site of FAAH. The electron-withdrawing nature of the fluorine atoms could enhance the electrophilicity of the ketone, potentially leading to a more stable hemiketal adduct with the catalytic serine residue of the enzyme.

Oxazole derivatives, including this compound, serve as valuable research tools for modulating protein activity. As potent and selective inhibitors of FAAH, they can be used to study the physiological roles of this enzyme and its substrates. By inhibiting FAAH, researchers can elevate the endogenous levels of fatty acid amides and investigate their effects on various signaling pathways. nih.govnih.govgoogleapis.com

The selectivity of these inhibitors is a crucial aspect of their utility as research probes. Proteomic-wide screening of selected α-keto oxazole inhibitors has demonstrated their high selectivity for FAAH over other mammalian serine proteases. nih.gov This selectivity ensures that the observed biological effects are primarily due to the inhibition of FAAH and not off-target interactions.

Probe Applications in Biochemical Assays for Target Identification

The potent and specific nature of α-keto oxazole inhibitors makes them suitable for use in biochemical assays for target identification and validation. For example, a fluorescently labeled version of such an inhibitor could be used to visualize the localization of FAAH within cells or tissues.

Emerging Research Areas and Future Perspectives

Exploration of Novel Synthetic Routes for Diversification of 2-(3,5-Difluorobenzoyl)oxazole Analogues

The generation of diverse analogues of a lead compound is a cornerstone of modern drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR). For this compound, researchers are actively pursuing novel synthetic routes to facilitate the rapid and efficient creation of a wide array of derivatives.

Traditional methods for oxazole (B20620) synthesis, such as the Robinson-Gabriel synthesis, often require harsh conditions and may not be amenable to the introduction of a wide range of functional groups. wikipedia.org Consequently, contemporary efforts are focused on the development of milder and more versatile methodologies. These include transition-metal-catalyzed cross-coupling reactions, which enable the regioselective functionalization of the oxazole core. organic-chemistry.org For instance, palladium-catalyzed reactions can be employed to introduce various substituents at different positions of the oxazole ring, offering a powerful tool for generating structural diversity. organic-chemistry.org

Another promising avenue is the use of one-pot multicomponent reactions. These reactions, which combine three or more starting materials in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy. The van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), is a classic example that continues to be adapted and improved upon for the creation of complex oxazole-containing molecules. nih.gov Researchers are exploring variations of this and other multicomponent reactions to directly incorporate the 3,5-difluorobenzoyl moiety or to create precursors that can be readily converted to the target scaffold.

The table below summarizes some of the emerging synthetic strategies being explored for the diversification of oxazole analogues, which could be adapted for this compound.

| Synthetic Strategy | Description | Potential Advantages for Analogue Synthesis | Key Reagents/Catalysts |

| Palladium-Catalyzed Cross-Coupling | Formation of carbon-carbon and carbon-heteroatom bonds on the oxazole ring. organic-chemistry.org | High regioselectivity, broad functional group tolerance. organic-chemistry.org | Palladium catalysts (e.g., Pd(PPh₃)₄), various coupling partners. organic-chemistry.org |

| Van Leusen Oxazole Synthesis | Reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) to form the oxazole ring. nih.gov | One-pot synthesis, readily available starting materials. nih.gov | TosMIC, a base (e.g., K₂CO₃). nih.gov |

| Copper-Catalyzed Cascade Reactions | A sequence of intramolecular reactions initiated by a copper catalyst to form the oxazole ring. rsc.org | High efficiency, atom economy. rsc.org | Copper catalysts, azides, and alkenes. rsc.org |

| Microwave-Assisted Synthesis | Utilization of microwave irradiation to accelerate reaction rates and improve yields. nih.gov | Reduced reaction times, potential for higher purity products. nih.gov | Standard reagents under microwave irradiation. |

Advanced Computational Modeling for Predictive Research and Property Enhancement

In parallel with synthetic advancements, advanced computational modeling has become an indispensable tool in the design and optimization of new chemical entities. For this compound, computational approaches are being leveraged to predict its physicochemical properties, biological activities, and potential metabolic fate.

Quantitative Structure-Activity Relationship (QSAR) studies are being employed to build predictive models that correlate the structural features of this compound analogues with their biological activity. nih.gov By analyzing a dataset of synthesized and tested compounds, these models can identify key structural motifs that are crucial for a desired therapeutic effect, thereby guiding the design of more potent and selective analogues. nih.gov

Molecular docking simulations provide insights into the potential binding modes of this compound and its derivatives with specific biological targets. nih.gov These simulations can help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. This information is invaluable for optimizing the affinity and selectivity of the compound for its intended target. nih.gov

Furthermore, Density Functional Theory (DFT) calculations are being used to understand the electronic properties of the molecule, which can influence its reactivity and metabolic stability. nih.gov By predicting sites of potential metabolism, medicinal chemists can design analogues with improved pharmacokinetic profiles.

The integration of these computational techniques allows for a more rational and efficient approach to drug design, reducing the number of compounds that need to be synthesized and tested experimentally.

Integration into New Chemical Biology Tools for Mechanistic Elucidation

The unique structural and electronic properties of this compound make it an attractive candidate for incorporation into novel chemical biology tools. These tools are designed to probe biological systems and elucidate the mechanisms of action of bioactive molecules.

One area of interest is the development of fluorescent probes. By attaching a fluorophore to the this compound scaffold, researchers can create molecules that can be visualized within cells, allowing for the study of their subcellular localization and interaction with biological targets. The oxazole ring itself can exhibit fluorescent properties, which can be modulated by the substituents on the molecule. ontosight.ai

Another application is in the design of affinity-based probes for target identification. By incorporating a reactive group or a photo-crosslinking moiety into the structure of this compound, it can be used to covalently label its binding partners in a complex biological sample. Subsequent proteomic analysis can then identify these labeled proteins, revealing the molecular targets of the compound.

The development of such chemical biology tools is crucial for understanding the precise molecular mechanisms through which this compound exerts its biological effects, which is a critical step in its potential development as a therapeutic agent.

Development of High-Throughput Screening Libraries for Chemical Space Exploration

To fully explore the therapeutic potential of the this compound scaffold, it is essential to systematically investigate a large and diverse set of its analogues. The development of high-throughput screening (HTS) libraries is a key strategy for achieving this goal. rsc.orgmdpi.com

HTS libraries are large collections of compounds that can be rapidly screened against a variety of biological targets. mdpi.com By creating a library of this compound derivatives with diverse substituents at various positions, researchers can efficiently explore the chemical space around this scaffold. mdpi.comnih.gov This approach increases the probability of identifying "hits"—compounds that exhibit a desired biological activity.

The synthesis of these libraries often relies on automated and parallel synthesis techniques, which allow for the rapid production of a large number of compounds. rsc.org The design of these libraries is often guided by computational methods to ensure that the synthesized compounds cover a broad range of chemical properties and have a high likelihood of interacting with biological targets. mdpi.com

The data generated from HTS campaigns can be used to build comprehensive SAR models and to identify promising lead compounds for further optimization. This iterative process of library synthesis, screening, and data analysis is a powerful engine for modern drug discovery.

The following table outlines the key aspects of developing HTS libraries for this compound.

| Aspect | Description | Importance for Chemical Space Exploration |

| Library Design | Computational methods are used to select a diverse set of building blocks and reaction schemes to maximize the chemical diversity of the library. mdpi.com | Ensures a broad and relevant area of chemical space is explored, increasing the chances of finding active compounds. mdpi.com |

| Parallel Synthesis | Automated or semi-automated synthesis platforms are used to produce a large number of compounds simultaneously. rsc.org | Enables the rapid generation of a large and diverse set of analogues for screening. rsc.org |

| High-Throughput Screening | The library of compounds is screened against a panel of biological assays to identify active molecules ("hits"). mdpi.com | Allows for the efficient identification of compounds with desired biological activities from a large collection. mdpi.com |

| Data Analysis and SAR | The screening data is analyzed to identify trends in the structure-activity relationship, guiding the design of the next generation of compounds. | Provides crucial information for optimizing the potency, selectivity, and other properties of lead compounds. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(3,5-Difluorobenzoyl)oxazole, and how can reaction conditions be optimized for yield and purity?

- Answer : A key route involves cyclization reactions of α-arylamino ketones, as demonstrated in oxazole synthesis protocols. For example, cyclization under reflux with acetic acid catalysis yields oxazole derivatives with ~60–95% efficiency, depending on substituents . Precursor availability, such as 3,5-difluorobenzoyl chloride (CAS 129714-97-2), is critical for introducing the difluorobenzoyl group . Optimization includes solvent selection (e.g., ethanol or DMSO), reaction time (4–18 hours), and acid catalysis to enhance regioselectivity and reduce side products .

Q. How do spectroscopic techniques (NMR, IR) and computational methods (DFT) aid in characterizing the structure of this compound?

- Answer :

- NMR : and NMR identify proton environments and carbon frameworks, with fluorine substituents causing characteristic deshielding effects .

- IR : Stretching frequencies of C=O (1650–1750 cm) and C-F (1100–1250 cm) bonds confirm functional groups .

- DFT : B3LYP/6-31+G(d) calculations predict molecular geometry, charge distribution, and vibrational modes, aligning with experimental data to validate structural assignments .

Advanced Research Questions

Q. What mechanistic insights do time-resolved spectroscopy and TDDFT calculations provide about the excited-state intramolecular proton transfer (ESIPT) in fluorophores derived from this compound?

- Answer : ESIPT in oxazole derivatives involves proton transfer from a hydroxyl group to the oxazole nitrogen in the excited state. Time-resolved fluorescence and TDDFT reveal that benzannulation at the oxazole moiety minimally affects emission wavelengths but increases energy barriers (10–15 kcal/mol) due to altered charge-transfer character. Hybrid functionals (B3LYP, PBE0) best reproduce experimental emission energies, while range-separated functionals (CAM-B3LYP) overestimate them .

Q. How does the introduction of electron-withdrawing groups (e.g., fluorine) at the benzoyl moiety influence the photophysical properties and ESIPT efficiency of oxazole derivatives?

- Answer : Fluorine atoms enhance electron deficiency, stabilizing the keto tautomer post-ESIPT and increasing Stokes shifts (Δλ > 200 nm). However, they reduce H-bond strength in the enol form, as shown by IR vibrational mode analysis (Δν ≈ 300 cm), slowing proton transfer kinetics .

Q. What strategies are effective in resolving contradictions between computational predictions (e.g., B3LYP vs. CAM-B3LYP functionals) and experimental data when modeling the electronic transitions of this compound derivatives?

- Answer : Calibrating computational models against experimental UV-Vis and fluorescence spectra is essential. B3LYP and PBE0 functionals are recommended for vertical transitions, while solvent effects (IEFPCM) must be included. Discrepancies in charge-transfer states require multi-configurational methods (e.g., CASSCF) for accurate excited-state dynamics .

Q. In pharmacological studies, how is this compound evaluated for kinase inhibition activity, and what structural features contribute to its selectivity towards p38 MAP kinase?

- Answer : The compound’s bioactivity is assessed via enzymatic assays (IC values) and cellular models of inflammation. The difluorobenzoyl group enhances binding to the kinase’s hydrophobic pocket, while the oxazole ring participates in π-π stacking with conserved residues (e.g., Tyr-35). Selectivity is achieved by avoiding steric clashes with non-target kinases .

Methodological and Data Analysis Challenges

Q. What challenges arise in achieving regioselective functionalization of the oxazole ring during the synthesis of this compound analogs, and how can reaction parameters be modified to address them?

- Answer : Competing reactions at C-2 vs. C-4 positions of oxazole can occur. Using bulky directing groups (e.g., 2,4-dichlorophenoxy) and low-temperature conditions (-10°C) improves regioselectivity. Catalyst screening (e.g., Pd(OAc) for cross-coupling) and microwave-assisted synthesis reduce side products .

Q. How can researchers reconcile discrepancies in reported biological activity data for this compound derivatives across different experimental models?

- Answer : Variability in cell permeability, metabolic stability, and assay conditions (e.g., ATP concentrations in kinase assays) must be controlled. Standardized protocols (e.g., Eurofins Panlabs panel) and orthogonal assays (SPR, thermal shift) validate target engagement. Meta-analysis of structure-activity relationships (SAR) identifies critical substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.